1-amino-N-phenylcyclopropane-1-carboxamide hydrochloride
Description
Properties
IUPAC Name |
1-amino-N-phenylcyclopropane-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c11-10(6-7-10)9(13)12-8-4-2-1-3-5-8;/h1-5H,6-7,11H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWLHDYCIGYXGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)NC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803582-96-8 | |
| Record name | Cyclopropanecarboxamide, 1-amino-N-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803582-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Multi-Step Synthesis via Epichlorohydrin and Nitrile Intermediates
This method starts with 2-phenylacetonitrile reacting with epichlorohydrin or its derivatives under basic conditions to form a cyano-substituted oxabicyclo intermediate, which is subsequently hydrolyzed and converted into a cyclopropane ketone intermediate. The key steps include:
- Step 1: Reaction of 2-phenylacetonitrile with 2-(chloromethyl)oxirane (epichlorohydrin) in the presence of sodium hydroxide or other alkali bases in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide. This yields a cyano-substituted intermediate.
- Step 2: Hydrolysis of the cyano group under basic conditions to convert it into a carboxylic acid or lactone intermediate, often isolated as (1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one.
- Step 3: Conversion of the acid intermediate to the acid chloride using thionyl chloride, followed by reaction with diethylamine to form the diethyl carboxamide derivative.
- Step 4: Introduction of the aminomethyl group by reaction with potassium phthalimide, followed by hydrazinolysis or base treatment to liberate the free amine.
- Step 5: Formation of the hydrochloride salt by treatment with hydrochloric acid in a suitable solvent such as toluene or cyclohexane.
This multi-step process is well-documented and allows for stereochemical control by using chiral epichlorohydrin derivatives, though the use of pyrophoric reagents like sodium hydride in some variants poses handling challenges.
One-Pot Process for Direct Preparation
A more recent and industrially favorable approach involves a one-pot synthesis combining several steps without isolation of intermediates:
- Step a: React 2-phenylacetonitrile with epichlorohydrin in the presence of sodium hydroxide in dimethyl sulfoxide to form the cyano intermediate.
- Step b: Hydrolyze the cyano intermediate in situ with sodium hydroxide.
- Step c: Treat the hydrolyzed intermediate with hydrochloric acid in toluene to form the oxabicyclo ketone.
- Step d: React the ketone intermediate with potassium phthalimide in dimethylformamide to introduce the phthalimidomethyl group.
- Step e: Treat with a suitable base to liberate the aminomethyl group.
- Step f: Convert the free amine to its hydrochloride salt by treatment with hydrochloric acid.
- Step g: Purify the hydrochloride salt by recrystallization from appropriate solvents.
This process avoids isolation of intermediates, uses safer reagents (avoiding pyrophoric bases), and employs solvents such as toluene, dimethylformamide, and dimethyl sulfoxide, which are common in industrial settings.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Solvents | Notes |
|---|---|---|---|
| a | 2-Phenylacetonitrile + epichlorohydrin + NaOH | Dimethyl sulfoxide (DMSO) | Base: sodium hydroxide preferred |
| b | Hydrolysis with NaOH | DMSO or aqueous medium | Converts nitrile to acid |
| c | Acid treatment with HCl | Toluene | Forms oxabicyclo ketone intermediate |
| d | Potassium phthalimide | Dimethylformamide (DMF) | Introduces phthalimidomethyl group |
| e | Base treatment (e.g., KOH) | DMF or suitable solvent | Releases free amine |
| f | HCl treatment | Toluene or cyclohexane | Forms hydrochloride salt |
| g | Purification | Hydrocarbon solvents | Recrystallization for purity |
Stereochemical Considerations
- The compound exists as stereoisomers due to the cyclopropane ring.
- Use of chiral epichlorohydrin (e.g., (R)-epichlorohydrin) allows for enantioselective synthesis of the desired isomer.
- Resolution methods using tartaric acid derivatives have been reported but are less favored industrially due to cost.
- The one-pot processes are designed to maximize stereochemical purity by starting from chiral precursors and controlling reaction conditions.
Summary Table of Preparation Routes
| Method Type | Key Steps | Advantages | Disadvantages |
|---|---|---|---|
| Multi-step synthesis | Isolation of intermediates including acid chloride and phthalimide derivatives | High stereochemical control | Multiple isolations, use of pyrophoric reagents |
| One-pot synthesis | Sequential reactions without isolation, in situ conversions | Efficient, safer reagents, scalable | Requires careful control of reaction conditions |
| Resolution method | Racemic synthesis followed by chiral resolution | High purity enantiomers | Expensive resolving agents, less industrially viable |
Chemical Reactions Analysis
Types of Reactions: 1-amino-N-phenylcyclopropane-1-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine or carboxamide functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has the chemical formula and a molecular weight of approximately 216.68 g/mol. Its structure features a cyclopropane ring with an amino group and a carboxamide functional group attached to a phenyl group, enhancing its solubility and reactivity in biological systems .
Pharmaceutical Research
Therapeutic Potential
1-Amino-N-phenylcyclopropane-1-carboxamide hydrochloride is being investigated for its potential therapeutic uses, particularly in treating neurological disorders. Its structural similarity to neurotransmitters suggests possible interactions with various neural receptors, which could influence signaling pathways associated with inflammation and neuroprotection .
Case Studies
- Neuroscience Studies : Research has shown that this compound interacts with specific neural receptors, indicating its potential role in modulating neural activity. In vitro studies on neural cultures have demonstrated alterations in receptor activity upon exposure to the compound, suggesting avenues for further pharmacological exploration .
- Anti-inflammatory Properties : Preliminary studies indicate that compounds related to this compound exhibit anti-inflammatory effects, making them candidates for developing treatments for inflammatory diseases .
Chemical Synthesis
The compound serves as a versatile building block in organic synthesis. Its functional groups allow it to participate in various chemical reactions, including nucleophilic substitutions and hydrolysis, which are crucial for synthesizing more complex molecules .
Synthesis Methods
- One-Pot Synthesis : Recent advancements have introduced one-pot synthesis methods that streamline the production of this compound while minimizing yield loss during purification stages. This method employs a single solvent system, enhancing efficiency and reducing costs .
Environmental Science
Soil Microbial Interactions
Research has explored the degradation of this compound in soil environments. Studies indicate that soil microorganisms can utilize this compound as a nitrogen and carbon source, impacting microbial activity and gene expression related to plant growth .
Impact on Plant Growth
Soil incubation studies have shown that the compound can induce gene abundance encoding ACC-deaminases, which are beneficial for plant growth and stress tolerance. This application highlights its potential role in sustainable agricultural practices by enhancing soil health .
Mechanism of Action
The mechanism of action of 1-amino-N-phenylcyclopropane-1-carboxamide hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
- 1-Amino-N-(4-fluorophenyl)cyclopropane-1-carboxamide hydrochloride (CAS: 1803600-13-6): Differs by a fluorine atom at the para position of the phenyl ring. Molecular formula: C₁₀H₁₂ClFN₂O (identical to the parent compound).
- 1-Cyano-N-(2,4,5-trichlorophenyl)cyclopropane-1-carboxamide: Replaces the amino group with a cyano group and introduces three chlorine atoms on the phenyl ring. The cyano group increases electron-withdrawing effects, while chlorine atoms may enhance lipophilicity and metabolic stability .
Modifications on the Carboxamide Nitrogen
- N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide: Features diethyl substitution on the carboxamide nitrogen and a 4-methoxyphenoxy group. The methoxy group improves solubility through polar interactions .
N,N-Dimethyl-1-phenylcycloprop-2-ene-1-carboxamide :
Stereochemical and Salt Form Variations
- (1R,2R)-1-Amino-2-phenylcyclopropane-1-carboxylic acid hydrochloride (CAS: 60903-07-3): Stereoisomer with a carboxylic acid instead of a carboxamide. The (1R,2R) configuration influences chiral recognition in biological systems, while the carboxylic acid group alters ionization and membrane permeability .
- Ethyl 1-aminocyclopropanecarboxylate hydrochloride (CAS: 42303-42-4): Replaces the carboxamide with an ethyl ester. The ester group increases lipophilicity but reduces hydrolytic stability compared to the carboxamide .
Key Data and Properties
Biological Activity
1-amino-N-phenylcyclopropane-1-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. With the molecular formula CHClNO and a molecular weight of approximately 216.68 g/mol, this compound features a cyclopropane ring substituted with an amino group and a phenyl group, which enhances its reactivity and interaction with biological targets .
The compound exists in its hydrochloride form, which improves its solubility in water, making it suitable for various biological applications. The presence of the amino group allows for nucleophilic substitution reactions, while the carboxamide can participate in hydrolysis under different conditions . The cyclopropane structure is known for its inherent ring strain, which can lead to increased reactivity compared to other cyclic compounds.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Neurological Applications : Its ability to interact with neurotransmitter systems suggests potential uses in treating neurological disorders .
- Antitumor Activity : Preliminary studies indicate that derivatives of this compound may inhibit the proliferation of certain cancer cell lines without significant cytotoxicity to normal cells .
The biological activity of this compound can be attributed to its interactions with various signaling pathways:
- Neurotransmitter Modulation : The compound may influence serotonin receptors, particularly the 5-HT(2C) receptor, which is implicated in mood regulation and anxiety .
- Inflammatory Pathways : It appears to affect pathways related to cytokine production and immune response modulation, although specific mechanisms remain under investigation .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and notable activities of compounds related to this compound:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 2-Amino-N-phenylcyclopropanecarboxamide | Similar cyclopropane structure | Potential anti-cancer properties |
| N-(4-Methylphenyl)cyclopropanecarboxamide | Methyl substituent on phenyl | Anti-inflammatory effects |
| N-(2-Thienyl)cyclopropanecarboxamide | Thiophene substituent | Antimicrobial properties |
Case Studies and Research Findings
Several studies have investigated the biological activity of cyclopropane derivatives, including this compound:
- Antitumor Activity Study : A study evaluated the effects of various cyclopropane derivatives on human myeloid leukemia cell lines. Results indicated that these compounds exhibited significant inhibition of cell proliferation while demonstrating minimal toxicity towards normal cells .
- Neuropharmacological Assessment : Another research effort focused on the interaction of similar compounds with serotonin receptors, highlighting their potential as antidepressants through agonistic activity on the 5-HT(2C) receptor .
- Inflammation Modulation : Research has shown that derivatives can modulate inflammatory responses by influencing cytokine levels, suggesting their utility in treating chronic inflammatory conditions .
Q & A
Q. What are the primary synthetic routes for 1-amino-N-phenylcyclopropane-1-carboxamide hydrochloride, and what reaction conditions optimize yield?
The compound is typically synthesized via cyclopropane ring formation followed by carboxamide functionalization. Key steps include:
- Cyclopropanation : Using vinyl precursors (e.g., substituted alkenes) with diazo compounds or via [2+1] cycloaddition under transition metal catalysis (e.g., rhodium).
- Amidation : Reacting the cyclopropane intermediate with phenyl isocyanate or activated carbonyl derivatives.
Optimal conditions involve anhydrous solvents (e.g., THF or DCM), temperatures between 0–25°C, and catalytic bases like triethylamine to minimize side reactions. Yields >70% are achievable with rigorous exclusion of moisture .
Q. How does the cyclopropane ring influence the compound’s reactivity in nucleophilic substitution reactions?
The strained cyclopropane ring (bond angles ~60°) increases electrophilicity at the carbonyl carbon, enhancing susceptibility to nucleophilic attack. For example:
Q. What analytical techniques are most reliable for characterizing this compound’s purity and structure?
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm cyclopropane protons (δ 1.2–2.0 ppm) and amide carbonyl (δ ~165 ppm).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%).
- Mass Spectrometry : ESI-MS ([M+H]<sup>+</sup> m/z ~235) validates molecular weight.
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in the solid state .
Advanced Research Questions
Q. How can computational methods predict regioselectivity in derivatization reactions of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict attack sites:
Q. What strategies resolve contradictions in reported synthetic yields for this compound?
Discrepancies arise from:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility but may promote hydrolysis.
- Catalyst loadings : Rhodium catalysts at 2 mol% vs. 5 mol% show yield differences due to competing side reactions.
Systematic DOE (Design of Experiments) studies optimize variables like temperature, catalyst ratio, and reaction time .
Q. How are impurities profiled during scale-up synthesis, and what mitigation approaches are effective?
Common impurities include:
- Ring-opened byproducts : From hydrolysis under acidic conditions.
- Diastereomers : Due to incomplete stereocontrol during cyclopropanation.
Mitigation involves: - Chromatographic purification : Prep-HPLC with gradient elution.
- Kinetic resolution : Chiral auxiliaries or enzymes (e.g., lipases) for enantiomeric separation .
Q. What role does this compound play in drug discovery, particularly as a protease inhibitor precursor?
The cyclopropane scaffold mimics peptide bonds, making it a rigid pharmacophore for protease binding. Applications include:
- HCV NS3/4A inhibitors : Structural analogs (e.g., glecaprevir intermediates) exploit the cyclopropane’s conformational restraint to enhance target affinity.
- Antiviral activity : Modifications at the amide nitrogen improve metabolic stability in vivo .
Methodological Notes
- Retrosynthetic Analysis : Tools like Pistachio/Bkms_metabolic databases propose one-step routes using precursor scoring (plausibility >0.01) .
- Reaction Monitoring : In-situ IR tracks carbonyl group transformations during synthesis .
- Data Interpretation : Cross-validate NMR and MS results with PubChem/ECHA databases to resolve structural ambiguities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
